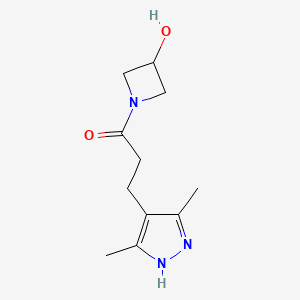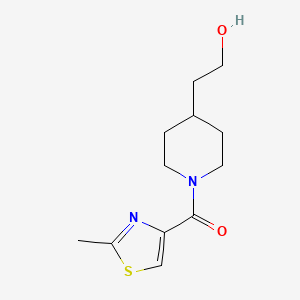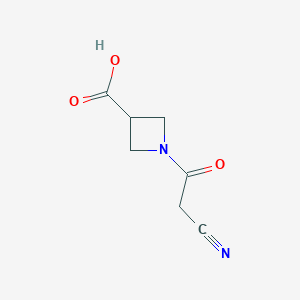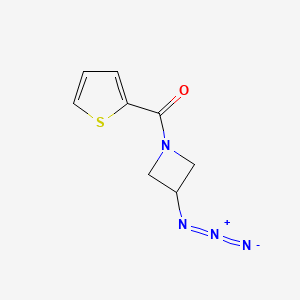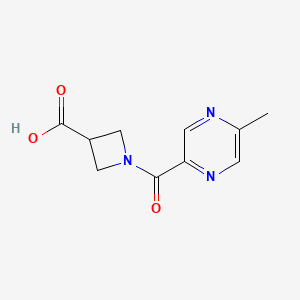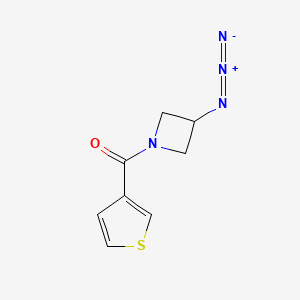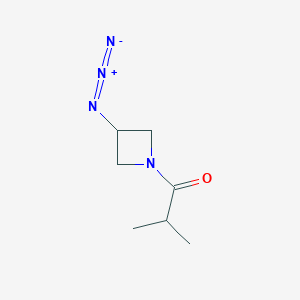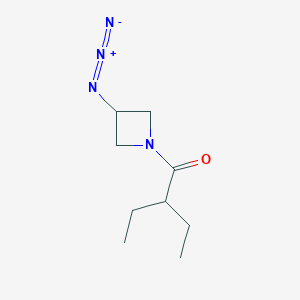
1-(3-Fluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(3-Fluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as 3-Fluoromethylpyrrolidine, is a fluorinated pyrrolidine compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent in analytical chemistry, and as a ligand in medicinal chemistry. 3-Fluoromethylpyrrolidine has also been used to study the pharmacology of various drugs and to investigate the mechanism of action of various drugs.
Applications De Recherche Scientifique
Stereoselective Synthesis
1-(3-Fluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one has been identified as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting key pathogens causing community-acquired respiratory infections, including multidrug-resistant organisms. The compound has been synthesized through a highly efficient and stereoselective process, involving catalytic asymmetric hydrogenation and S(N)2 substitution reaction, ensuring high yield and stereoselectivity (Lall et al., 2012).
Metabolic Activation and Drug Development
Research has also explored the metabolic activation of analogs containing the fluoropyrrolidine structure, focusing on their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These studies provide insights into the bioactivation mechanisms, demonstrating that the fluoropyrrolidine ring can undergo sequential oxidation and defluorination, forming chemically reactive intermediates. This understanding is crucial for drug development and safety evaluation (Xu et al., 2004).
Applications in Material Science
The compound is also instrumental in material science, particularly in the fabrication of electrooptic films. Research in this area has focused on the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These studies are crucial for developing advanced materials with specific optical/electrooptic properties (Facchetti et al., 2006).
Synthons for Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, closely related to the target compound, are valuable in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. N-Protected 4-fluoropyrrolidine-2-carbonyl fluorides, as synthons, have been synthesized and converted to various intermediates, significantly reducing the steps needed in the preparation of 4-fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).
Propriétés
IUPAC Name |
1-(3-fluoropyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-9-4-7(11)10-3-2-6(8)5-10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYVQXWCEIGDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




